molecular formula C15H11BrFNO3 B4118530 N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4118530
M. Wt: 352.15 g/mol
InChI Key: REEWMUPOWJDZCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzodioxine derivatives involves intricate chemical reactions that yield compounds with significant biological activity. A notable method involves the condensation reactions, esterification, and subsequent intramolecular cyclization processes. For instance, compounds similar to the one have been synthesized through reactions that involve nucleophilic displacement and esterification, showcasing the complexity and precision required in organic synthesis (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Molecular Structure Analysis

The molecular structure of benzodioxine derivatives is characterized by their crystalline form and intramolecular interactions. X-ray crystallography reveals detailed structural information, such as bond lengths, angles, and the overall 3D arrangement of atoms within the molecule. The presence of bromo and fluoro substituents influences the electronic distribution and molecular geometry, impacting the compound's reactivity and physical properties. Studies on similar compounds have elucidated the importance of intramolecular hydrogen bonding and the effects of substituents on molecular conformation (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Handling guidelines would be determined based on these factors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-9-5-6-11(10(17)7-9)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEWMUPOWJDZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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